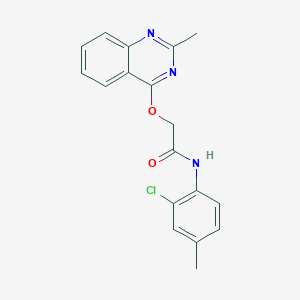
N-(2-chloro-4-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-methylphenyl)-2-((2-methylquinazolin-4-yl)oxy)acetamide, also known as CMX-2043, is a small molecule drug that has been studied for its potential therapeutic properties. It is a member of the quinazoline family of compounds and has been shown to have a variety of effects on biological systems.
Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Activities
- A study by Alagarsamy et al. (2015) synthesized various 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides, including compounds structurally similar to the one , for evaluating their analgesic, anti-inflammatory, and ulcerogenic index activities. Among these, certain compounds showed potent analgesic and anti-inflammatory activities, comparable to diclofenac sodium, with mild ulcerogenic potential (Alagarsamy et al., 2015).
Antimalarial Activity
- Werbel et al. (1986) discussed the synthesis and antimalarial activity of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, which bear structural similarities. These compounds showed excellent activity against resistant strains of malaria parasites and favorable pharmacokinetic properties (Werbel et al., 1986).
Antihistaminic Activity
- Rao and Reddy (1994) reported the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, which includes structural analogs of the compound . These compounds were tested for in vitro antihistaminic activity (Rao & Reddy, 1994).
Antiviral and Neuroprotective Effects
- Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative, closely related to the compound , for its efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro (Ghosh et al., 2008).
Antibacterial Activity
- Singh et al. (2010) conducted a study on the synthesis and antibacterial activity of various pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles. This study indicates potential antibacterial applications for compounds structurally related to the one (Singh et al., 2010).
Comparative Metabolism
- Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. While not directly related to the compound , this study provides insights into the metabolism of structurally related compounds (Coleman et al., 2000).
Propriétés
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-8-16(14(19)9-11)22-17(23)10-24-18-13-5-3-4-6-15(13)20-12(2)21-18/h3-9H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHKGHQLRXRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2680022.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone](/img/structure/B2680023.png)
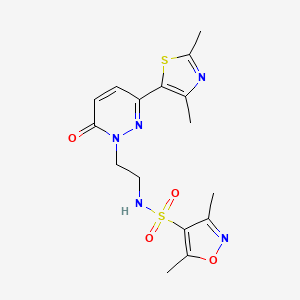
![(Z)-methyl 3-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2680026.png)
![2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2680027.png)

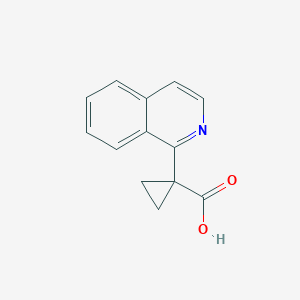

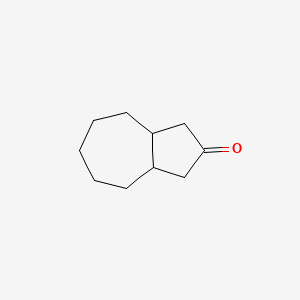

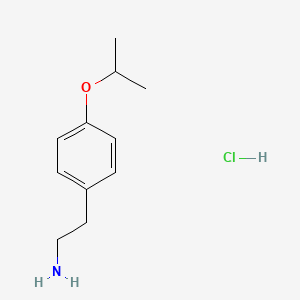
![2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione](/img/structure/B2680039.png)

